Acetylmalononitrile
Overview
Description
Mechanism of Action
Target of Action
Acetylmalononitrile is an organic compound that is primarily used in organic synthesis It is known that nitrile-containing compounds can enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .
Mode of Action
Acetylmalonitrile, being a malonitrile derivative, has a strong acidic nature and can react with bases to form salts . It can undergo various organic reactions, including electrophilic addition and nucleophilic substitution . In organic synthesis, this compound is often used as a synthetic reagent for carbonyl compounds .
Biochemical Pathways
It is known that malononitrile derivatives can have a rate-accelerating effect on 2,2,6,6-tetramethylpiperidinyloxy (tempo)-mediated living free radical polymerization (lfrp) . This suggests that this compound may play a role in influencing free radical reactions and polymerization processes.
Pharmacokinetics
Given its chemical properties, it is likely to be absorbed and distributed throughout the body following ingestion or skin contact
Result of Action
It is known that this compound has a certain level of toxicity and should be avoided from inhalation, skin contact, and eye contact . It is also known to have a rate-accelerating effect on TEMPO-mediated LFRP , suggesting it may influence free radical reactions and polymerization processes at the molecular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature . It should also be protected from contact with oxidizing agents and strong acids
Preparation Methods
Acetylmalononitrile can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with sodium cyanide, followed by acidification to yield this compound . Another method involves the acetylation of malononitrile to form the sodium enolate, which is then protonated to form this compound . Industrial production methods typically involve the gas-phase reaction of acetonitrile and cyanogen chloride .
Chemical Reactions Analysis
Acetylmalononitrile undergoes a variety of chemical reactions, including:
Electrophilic Addition Reactions: Due to its strong acidity, this compound can react with bases to form salts.
Nucleophilic Substitution Reactions: It can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Cycloaddition Reactions: This compound can undergo cycloaddition reactions to form various heterocyclic compounds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include bases like sodium hydride or sodium alkoxide, and acids . Major products formed from these reactions include heterocyclic compounds, salts, and various substituted derivatives .
Scientific Research Applications
Acetylmalononitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Acetylmalononitrile can be compared to other similar compounds, such as malononitrile and its derivatives. Malononitrile, with the formula CH2(CN)2, is a colorless or white solid used as a building block in organic synthesis . While both compounds are used in the synthesis of heterocyclic compounds, this compound’s unique acetyl group provides additional reactivity and versatility in organic reactions .
Similar compounds include:
Malononitrile: CH2(CN)2
Cyanoacetonitrile: CH2(CN)CN
Dicyanomethane: CH2(CN)2
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: A derivative of malononitrile used in pharmaceutical applications.
This compound’s unique properties and reactivity make it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-acetylpropanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4(8)5(2-6)3-7/h5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRLXMNNTHBYKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392662 | |
Record name | Acetylmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-11-7 | |
Record name | Acetylmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1187-11-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.